3-Hexyl-3-methyloxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-3-methyloxolane-2,5-dione is an organic compound with the molecular formula C₁₁H₁₈O₃ It is a derivative of oxolane, characterized by the presence of hexyl and methyl groups attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-3-methyloxolane-2,5-dione typically involves the reaction of hexyl and methyl-substituted precursors with oxolane-2,5-dione. One common method is the reaction of hexyl bromide with methyl oxolane-2,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-3-methyloxolane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Halogenated oxolane derivatives.
Scientific Research Applications
3-Hexyl-3-methyloxolane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hexyl-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-3-methyloxolane-2,5-dione: Similar structure but with a cyclohexyl group instead of a hexyl group.
3-Methyloxolane-2,5-dione: Lacks the hexyl group, making it less hydrophobic.
Uniqueness
3-Hexyl-3-methyloxolane-2,5-dione is unique due to the presence of both hexyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
65306-94-7 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-hexyl-3-methyloxolane-2,5-dione |
InChI |
InChI=1S/C11H18O3/c1-3-4-5-6-7-11(2)8-9(12)14-10(11)13/h3-8H2,1-2H3 |
InChI Key |
LDKFAOWXYJUSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC(=O)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.